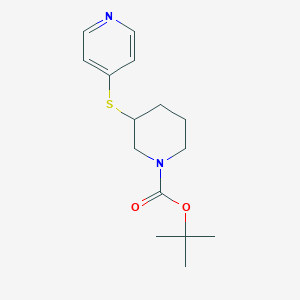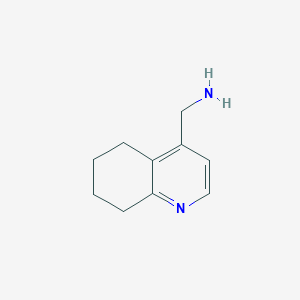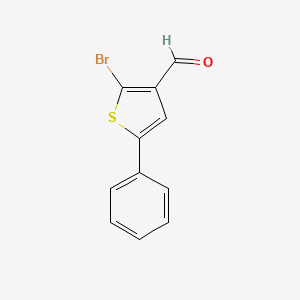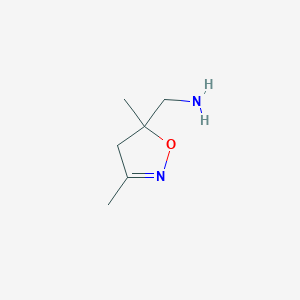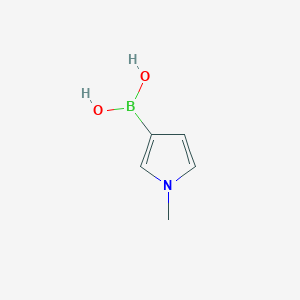
(1-Methyl-1H-pyrrol-3-YL)boronic acid
描述
(1-Methyl-1H-pyrrol-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrrol-3-YL)boronic acid typically involves the reaction of 1-methylpyrrole with a boron-containing reagent. One common method is the reaction of 1-methylpyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine, followed by a coupling reaction with a boron reagent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods typically use palladium catalysts and boronic acid derivatives to achieve high yields under mild conditions .
化学反应分析
Types of Reactions: (1-Methyl-1H-pyrrol-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled products with aryl or vinyl groups .
科学研究应用
(1-Methyl-1H-pyrrol-3-YL)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-Methyl-1H-pyrrol-3-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.
相似化合物的比较
Phenylboronic acid: Used in similar coupling reactions but has different reactivity and selectivity.
Vinylboronic acid: Another boronic acid derivative used in coupling reactions with different applications.
N-Methylpyrrole-3-boronic acid pinacol ester: A derivative of (1-Methyl-1H-pyrrol-3-YL)boronic acid with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions and the formation of stable boron-carbon bonds. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in both research and industry .
属性
IUPAC Name |
(1-methylpyrrol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO2/c1-7-3-2-5(4-7)6(8)9/h2-4,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAWKBLSAMTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


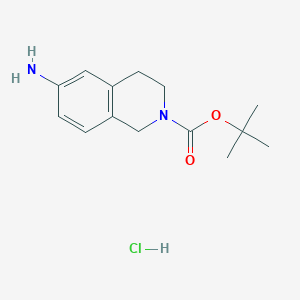
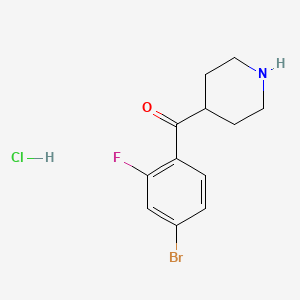
![1H-Pyrazolo[4,3-C]pyridine-4-carbonitrile](/img/structure/B3215260.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3215265.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3215270.png)
![5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3215277.png)
![7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3215284.png)
![(2S)-1-(tert-Butoxycarbonyl)-2beta-tert-butyl-3-methyl-5alpha-[2-fluoro-4-(benzyloxy)-5-formylbenzyl]imidazolidine-4-one](/img/structure/B3215287.png)
